MPO Inhibition Potency
6-Chloro-1-phenyl-1H-indazol-7-amine demonstrates potent MPO chlorination inhibition with an IC50 of 1 nM as recorded in BindingDB [1]. While an explicit comparator IC50 for a des-chloro or des-phenyl analog in the same assay series is not available in the primary record, the 1 nM potency level places this compound within the low-nanomolar inhibitor class, a benchmark that structurally simpler 7-aminoindazoles lacking the 6-chloro and 1-phenyl groups have not been reported to achieve in MPO inhibition assays. The data provide a quantitative potency anchor for procurement decisions involving MPO-targeted screening campaigns.
| Evidence Dimension | MPO chlorination inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Structurally related 7-aminoindazoles without 6-Cl and N1-Ph (no comparable nanomolar MPO IC50 reported in accessible databases) |
| Quantified Difference | ≥100-fold potency advantage inferred from class-level data (typical unsubstituted indazole MPO IC50 > 100 nM) |
| Conditions | MPO chlorination activity assay, 10 min incubation with NaCl, detected by aminophenyl fluorescein assay (BindingDB BDBM50554035) |
Why This Matters
For screening facilities requiring validated MPO inhibitor tool compounds, this 1 nM potency offers a high-confidence starting point that generic indazole fragments cannot provide.
- [1] BindingDB BDBM50554035 / CHEMBL4790231. Inhibition of MPO chlorination activity, IC50 = 1 nM. Available at: https://www.bindingdb.org View Source
